N-(3-Mercapto-2-methylpropanoyl)glycine-d5
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Overview
Description
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterium-labeled analog of N-(3-Mercapto-2-methylpropanoyl)glycine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule allows for the study of its metabolic pathways and pharmacokinetic properties with greater precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves the incorporation of deuterium atoms into the parent compound, N-(3-Mercapto-2-methylpropanoyl)glycine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated reducing agent, such as deuterium gas or deuterated sodium borohydride, to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetic properties of drugs.
Drug Metabolism: Helps in understanding the metabolic fate of drugs and their metabolites.
Isotope Labeling: Used as a tracer in various biochemical and pharmacological studies.
Biological Studies: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the molecule can affect the rate of metabolic reactions, leading to changes in the pharmacokinetic and metabolic profiles of the compound. This allows researchers to study the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterpart, N-(3-Mercapto-2-methylpropanoyl)glycine. Similar compounds include:
N-(3-Mercapto-2-methylpropanoyl)glycine: The non-deuterated analog.
N-(3-Mercapto-2-methylpropanoyl)glycine-d3: A partially deuterated analog.
N-(3-Mercapto-2-methylpropanoyl)glycine-d7: A fully deuterated analog with additional deuterium atoms.
These similar compounds share some properties with this compound but differ in the number and position of deuterium atoms, which can affect their pharmacokinetic and metabolic profiles.
Properties
IUPAC Name |
2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCIBBWDLKODX-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662071 |
Source
|
Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184993-97-2 |
Source
|
Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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